molecular formula C16H14O5 B1675291 Licochalcone B CAS No. 58749-23-8

Licochalcone B

Cat. No.: B1675291
CAS No.: 58749-23-8
M. Wt: 286.28 g/mol
InChI Key: DRDRYGIIYOPBBZ-XBXARRHUSA-N
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Mechanism of Action

Target of Action

Licochalcone B (LicB) is a chalcone derived from Glycyrrhiza uralensis and Glycyrrhiza glabra . The action mechanism of LicB has been linked to several molecular targets, such as phosphoinositide 3-kinase/Akt/mammalian target of rapamycin, p53, nuclear factor-κB, and p38 . These targets play crucial roles in various cellular processes, including cell proliferation, apoptosis, and inflammation.

Mode of Action

LicB interacts with its targets to modulate their activity. For instance, it inhibits the phosphoinositide 3-kinase/Akt/mammalian target of rapamycin pathway, which is involved in cell survival and growth . It also modulates the activity of p53, a tumor suppressor protein, and nuclear factor-κB, a key regulator of immune responses .

Biochemical Pathways

LicB affects several biochemical pathways. It is involved in the activation of caspases, proteins involved in the initiation of apoptosis, or programmed cell death . It also influences mitogen-activated protein kinase-associated inflammatory pathways and anti-inflammatory nuclear factor erythroid 2–related factor 2 signaling pathways . These pathways are critical for regulating inflammation and oxidative stress in cells.

Result of Action

LicB has diverse pharmacological effects, including anti-cancer, hepatoprotective, anti-inflammatory, and neuroprotective properties . It significantly decreases cell viability, increases ROS generation, induces mitochondrial membrane potential (MMP) depolarization, caspase activation, and JNK/p38 MAPK signaling pathway activations, and induces apoptosis and G2/M cell cycle arrest .

Action Environment

The action of LicB can be influenced by various environmental factors For instance, the presence of other compounds, pH, temperature, and the specific cellular environment can affect the stability, efficacy, and action of LicB.

Biochemical Analysis

Biochemical Properties

Licochalcone B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound inhibits the activation of the NLRP3 inflammasome by disrupting the interaction between NEK7 and NLRP3 . Additionally, it modulates the Keap1/Nrf2 pathway, enhancing the expression of Nrf2, HO-1, and NQO1 while reducing Keap1 . These interactions highlight the compound’s potential in regulating inflammatory and oxidative stress responses.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the inflammatory response and oxidative stress in periodontal ligament cells, thereby promoting cell proliferation and osteogenic differentiation . In hepatocellular carcinoma cells, this compound induces DNA damage, cell cycle arrest, apoptosis, and enhances TRAIL sensitivity . Furthermore, it influences cell signaling pathways such as NF-κB, p38, and PI3K/Akt/mTOR, impacting gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to NEK7, inhibiting the NEK7-NLRP3 interaction and thus suppressing NLRP3 inflammasome activation . This compound also modulates the Keap1/Nrf2 pathway, leading to increased expression of antioxidant proteins . Additionally, it influences the expression of various genes involved in apoptosis, inflammation, and oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and effective in reducing apoptosis and ROS levels in cells over extended periods . In mice with acute lung injury, this compound decreased lung tissue weight and improved oxidative stress and inflammation markers over time . These findings suggest that this compound maintains its efficacy and stability in both in vitro and in vivo settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in mouse models of NLRP3 inflammasome-mediated diseases, this compound exhibited protective effects in a dose-dependent manner . Higher doses of this compound were found to inhibit the activation of caspase-1 and the secretion of pro-inflammatory cytokines . It is essential to note that excessive doses may lead to toxic or adverse effects, highlighting the importance of determining optimal dosages for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as Keap1, leading to the activation of the Nrf2 pathway and the subsequent expression of antioxidant proteins . Additionally, this compound influences the PI3K/Akt/mTOR pathway, impacting cellular metabolism and growth . These interactions underscore the compound’s role in modulating metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . For example, this compound’s interaction with Keap1 allows it to modulate the Nrf2 pathway, leading to its distribution in the cytoplasm and nucleus . These interactions are crucial for the compound’s therapeutic effects.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . The compound’s ability to modulate the Keap1/Nrf2 pathway and inhibit the NEK7-NLRP3 interaction highlights its importance in regulating cellular responses to oxidative stress and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Licochalcone B can be synthesized through various chemical reactions involving chalcones. One common method involves the Claisen-Schmidt condensation reaction between 4-hydroxyacetophenone and 3,4-dihydroxybenzaldehyde in the presence of a base such as sodium hydroxide . The reaction is typically carried out in an ethanol-water mixture at room temperature, followed by purification through recrystallization.

Industrial Production Methods: Industrial production of this compound often involves extraction from licorice roots. The roots are dried, ground, and subjected to solvent extraction using ethanol or methanol. The extract is then concentrated and purified using chromatographic techniques to isolate this compound .

Comparison with Similar Compounds

Licochalcone B is part of a family of chalcones, which include:

Uniqueness: this compound is unique due to its specific molecular structure, which includes a 3,4-dihydroxy-2-methoxyphenyl group. This structure contributes to its distinct pharmacological properties, such as its potent anti-inflammatory and anti-cancer activities .

Properties

IUPAC Name

(E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-21-16-11(5-9-14(19)15(16)20)4-8-13(18)10-2-6-12(17)7-3-10/h2-9,17,19-20H,1H3/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDRYGIIYOPBBZ-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1O)O)C=CC(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1O)O)/C=C/C(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317442
Record name Licochalcone B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Licochalcone B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037320
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

58749-23-8
Record name Licochalcone B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58749-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Licochalcone B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058749238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Licochalcone B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LICOCHALCONE B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7383L14F6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Licochalcone B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037320
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

195 - 197 °C
Record name Licochalcone B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037320
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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